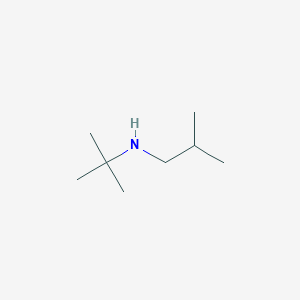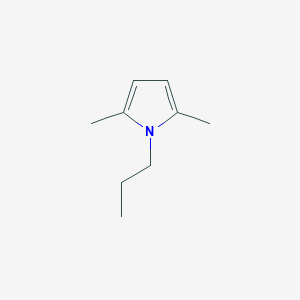
5-Chloro-2-hydroxy-4-methylbenzophenone
Vue d'ensemble
Description
5-Chloro-2-hydroxy-4-methylbenzophenone is a chemical compound with the molecular formula C14H11ClO2 . It is a solid substance at 20°C .
Synthesis Analysis
This compound can be prepared by the Fries rearrangement of 4-chloro-3-methyl-phenyl benzoate in the presence of aluminium chloride without solvent at 140°C for 10 minutes . Another method involves using Nafion-XR, a H±form ion exchange resin, at 175°C for 4 hours .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-hydroxy-4-methylbenzophenone consists of a benzophenone core with a chlorine atom, a hydroxy group, and a methyl group attached to different carbon atoms .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be used in the synthesis of (4-hydroxy-6-methyl-1,3-phenylene)bis[(2-chlorophenyl)methanone] .Physical And Chemical Properties Analysis
5-Chloro-2-hydroxy-4-methylbenzophenone has a molecular weight of 246.69 . It has a melting point of 138-141°C , a boiling point of approximately 350.79°C , and a density of 1.1786 (rough estimate) . The compound is a white to yellow to green powder or crystal .Applications De Recherche Scientifique
Synthesis and Characterization
5-Chloro-2-hydroxy-4-methylbenzophenone has been utilized in the synthesis of various complex compounds. One study described its use in creating cis-dioxomolybdenum(VI) complexes, which were characterized using various spectroscopic methods and showed potential antioxidant activities (İlhan Ceylan et al., 2015). Additionally, its derivative was part of the synthesis and structural study of high-spin mononuclear iron(III) complexes, revealing intriguing magnetic behavior (Pogány et al., 2017).
Photochemistry
In photochemistry, 5-Chloro-2-hydroxy-4-methylbenzophenone derivatives have been studied for their photoexcited states, revealing insights into their phosphorescence properties and potential applications in organic UV absorbers (Kumasaka et al., 2014). Moreover, chloro(4-methylpent-3-en-1-ynyl)carbene, a compound formed from its reaction, demonstrated intriguing photochemical transformations and reactivity with alkenes, opening avenues for synthetic applications (Gvozdev et al., 2021).
Environmental Monitoring
The compound's derivatives were also a focus in environmental studies, such as the determination of benzotriazole and benzophenone UV filters in sediment and sewage sludge, highlighting its relevance in monitoring environmental pollutants (Zhang et al., 2011). Additionally, a method was developed to determine hydroxylated benzophenone UV absorbers in water samples, demonstrating the compound's utility in environmental analysis (Negreira et al., 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used as a uv filter , suggesting that it interacts with ultraviolet (UV) light, absorbing it to protect sensitive surfaces from radiation damage .
Mode of Action
The mode of action of 5-Chloro-2-hydroxy-4-methylbenzophenone involves the absorption of UV light. When UV light hits the molecule, it absorbs the energy and undergoes a transition to an excited state. This energy is then dissipated as heat, preventing the UV light from causing damage to the surfaces it is applied to .
Biochemical Pathways
For instance, it can help prevent DNA damage caused by UV light, which can lead to mutations and skin cancer .
Pharmacokinetics
Its impact on bioavailability would therefore primarily be related to its effectiveness in absorbing UV light on the surface it is applied to .
Result of Action
The primary result of the action of 5-Chloro-2-hydroxy-4-methylbenzophenone is the protection of sensitive surfaces from UV radiation damage . By absorbing UV light, it prevents this harmful radiation from reaching and damaging the underlying surface. This can help prevent sunburn, premature skin aging, and other forms of UV-induced damage .
Action Environment
The action of 5-Chloro-2-hydroxy-4-methylbenzophenone can be influenced by various environmental factors. For instance, its effectiveness as a UV filter can be affected by the intensity and wavelength of the UV light, the thickness of the application, and the presence of other compounds that may interact with it . Furthermore, its stability could be affected by factors such as temperature, pH, and exposure to light or oxygen .
Propriétés
IUPAC Name |
(5-chloro-2-hydroxy-4-methylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-7-13(16)11(8-12(9)15)14(17)10-5-3-2-4-6-10/h2-8,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGQACQRFGDUPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60218866 | |
| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxy-4-methylbenzophenone | |
CAS RN |
68751-90-6 | |
| Record name | (5-Chloro-2-hydroxy-4-methylphenyl)phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68751-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068751906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60218866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-hydroxy-4-methylbenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chloro-2-hydroxy-4-methylbenzophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNR7682AP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of using 5-Chloro-2-hydroxy-4-methylbenzophenone in coumarin synthesis?
A1: This compound serves as a starting material for synthesizing specific coumarin derivatives []. Coumarins are a class of compounds with diverse biological activities, making them valuable targets in medicinal chemistry. By using 5-Chloro-2-hydroxy-4-methylbenzophenone as a precursor, researchers can introduce specific structural features into the final coumarin product, potentially influencing its biological properties.
Q2: How does the proposed reaction mechanism using 5-Chloro-2-hydroxy-4-methylbenzophenone differ from previous methods?
A2: The study proposes a new intermediate form in the reaction mechanism for coumarin synthesis using 5-Chloro-2-hydroxy-4-methylbenzophenone, phenylacetic acid, acetic anhydride, and triethylamine []. While the exact details of this intermediate are not provided in the abstract, the authors suggest it contributes to higher product yields compared to the method described by Sharma and Ray in earlier publications. This improved synthesis could be beneficial for producing larger quantities of specific coumarin derivatives for further research and potential applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















